molecular formula C16H23N5O2 B13269176 Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13269176
M. Wt: 317.39 g/mol
InChI Key: JFDCJOLVZMWELA-UHFFFAOYSA-N
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Description

Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a pyrrolopyridine derivative featuring a benzyl carbamate protecting group and a guanidine-like N-aminocarbamimidoyl substituent at position 4.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

benzyl 6-[(E)-C-aminocarbonohydrazonoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C16H23N5O2/c17-15(19-18)20-9-13-7-4-8-21(14(13)10-20)16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,18H2,(H2,17,19)

InChI Key

JFDCJOLVZMWELA-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)/C(=N/N)/N

Canonical SMILES

C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)C(=NN)N

Origin of Product

United States

Preparation Methods

Method 1: Stereoselective Reduction of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Starting Material : 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (derived from condensation of benzylamine and maleic anhydride derivatives).
  • Reduction Agent : Catalytic hydrogenation (e.g., H₂/Pd-C) or borane-based reagents.
  • Key Conditions :
    • Temperature: 0–25°C
    • Solvent: Tetrahydrofuran (THF) or methanol
    • Chiral Auxiliary: Use of (S)-naproxen to control stereochemistry, enabling recovery and reuse.
  • Outcome : Yields (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with >95% enantiomeric excess (ee).

Benzyl Protection and Final Assembly

The benzyl carboxylate group is introduced early in the synthesis to protect reactive sites and facilitate purification:

Method 4: Benzyloxycarbonyl (Cbz) Protection

  • Reagents : Benzyl chloroformate (Cbz-Cl).
  • Conditions :
    • Base: Triethylamine (TEA) or pyridine.
    • Solvent: DCM or THF.
    • Temperature: 0°C to room temperature.
  • Outcome : Stable protection of the pyrrolidine nitrogen, enabling subsequent functionalization.

Critical Data Tables

Table 1: Key Reaction Parameters for Core Synthesis

Step Reagents/Conditions Yield (%) Stereoselectivity Source
Diketone reduction H₂/Pd-C, (S)-naproxen, THF 85 >95% ee
Benzyl protection Cbz-Cl, TEA, DCM 90 N/A

Table 2: Functionalization Efficiency Comparison

Method Reagents Yield (%) Purity (HPLC)
2 EDC, NH₃ 65 98%
3 Thiourea, HgCl₂, Ni 70 95%

Challenges and Optimization

  • Steric Hindrance : The octahydro-pyrrolopyridine core’s rigidity complicates amidination. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates.
  • Byproduct Formation : Use of scavengers (e.g., polymer-bound trisamine) minimizes impurities during guanidylation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolo[3,4-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and related analogs:

Compound Name (CAS No.) Substituent at Position 6 Molecular Weight Functional Groups Key Properties/Reactivity
Target Compound* N-aminocarbamimidoyl ~318.35 (calc.) Guanidine, benzyl carbamate High basicity; H-bond donor/acceptor potential
Benzyl 6-(chlorosulfonyl)-octahydro-1H-pyrrolo... (1700543-27-6) Chlorosulfonyl 221.66 Sulfonyl chloride, benzyl carbamate Reactive; prone to nucleophilic substitution
Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (1698660-38-6) None 260.33 Benzyl carbamate Hydrophobic; limited reactivity
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (186203-81-6) tert-Butoxycarbonyl (Boc) 240.34 (calc.) Boc carbamate Acid-labile; enhanced lipophilicity

*Note: Molecular weight for the target compound is estimated based on structural similarity.

Research Findings and Data Gaps

  • Synthesis : The target compound’s synthesis likely involves amidination of a pyrrolopyridine precursor, similar to methods in (e.g., BF3•OEt2-mediated reactions) .
  • Data Limitations: No direct experimental data (e.g., NMR, MS) are available for the target compound. Properties are inferred from analogs.

Biological Activity

Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H20N2O2
  • CAS Number : 1694557-80-6
  • Molecular Weight : 248.33 g/mol

This compound features a pyrrolo[3,4-b]pyridine core with an aminocarbamimidoyl group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease.

Key Findings :

  • In vitro assays demonstrated that derivatives of this compound exhibited significant AChE inhibitory activity, with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of 7.5 ± 0.19 nM for a related benzyl derivative against AChE, indicating potent activity compared to established drugs like donepezil (IC50 = 14 nM) .
  • The structure-activity relationship suggests that modifications to the benzyl moiety enhance inhibitory potency against AChE .

Antioxidant Activity

In addition to enzyme inhibition, the compound has shown antioxidant properties. Compounds with similar structures were evaluated for their ability to scavenge free radicals.

Research Insights :

  • The antioxidant activity was assessed using the ABTS assay, where certain derivatives exhibited up to 59% radical scavenging activity at a concentration of 0.5 mg/mL .
  • This suggests that the compound may help mitigate oxidative stress in neurological contexts, further supporting its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications for drug development:

  • Acetylcholinesterase Inhibition :
    • A study synthesized various benzyl pyridinium-based compounds and evaluated their AChE inhibition. Compounds with specific substitutions showed enhanced potency, indicating that structural modifications can lead to more effective inhibitors .
  • Cytotoxicity Assessment :
    • Related compounds were tested for cytotoxic effects against cancer cell lines. Some derivatives demonstrated significant cytotoxicity, suggesting potential applications in oncology .
  • Multi-target Activity :
    • Research indicates that compounds targeting both AChE and oxidative stress pathways may provide multi-faceted benefits in treating neurodegenerative diseases .

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